ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
Description
Ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a synthetic pyridazinone derivative characterized by a multi-component structure:
- Core: A pyridazinone ring (6-oxopyridazin-1(6H)-yl) substituted with a 4-chlorophenyl group at the 3-position.
- Linker: A butanamido chain connecting the pyridazinone moiety to a benzoate ester.
This compound is structurally designed to combine the pharmacophoric features of pyridazinones (known for cardiovascular and anti-inflammatory activity) with aromatic esters that improve metabolic stability . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling, as seen in analogous pyridazinone derivatives .
Properties
IUPAC Name |
ethyl 2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-2-31-23(30)18-6-3-4-7-20(18)25-21(28)8-5-15-27-22(29)14-13-19(26-27)16-9-11-17(24)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGDNJKOTPITHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate, also known by its CAS number 946266-18-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.9 g/mol. The compound features a complex structure that includes a pyridazine moiety, which is often associated with various pharmacological activities.
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on related pyridazinone derivatives have shown that they can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. In particular, the inhibition of vascular endothelial growth factor (VEGF) signaling has been noted as a critical mechanism through which these compounds exert their effects .
Cholinesterase Inhibition
A related study explored the cholinesterase inhibitory activity of pyridazine derivatives, suggesting that such compounds might be useful in treating conditions like Alzheimer's disease. The presence of the chlorophenyl group is believed to enhance the binding affinity to the active site of cholinesterase enzymes .
- VEGF Inhibition : this compound may inhibit VEGF-induced pathways, which are crucial for angiogenesis in tumors. This inhibition leads to reduced tumor vascularization and growth.
- Cholinergic Modulation : By inhibiting cholinesterase enzymes, this compound could potentially increase acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission and offering neuroprotective effects.
Study on Antitumor Effects
A notable study investigated the effects of similar compounds on Lewis lung carcinoma models. The administration of these compounds resulted in a significant reduction in tumor size and microvessel density, indicating effective antiangiogenic properties . Such findings suggest that this compound could be developed as an anticancer agent.
Cholinesterase Inhibition Study
In another study focusing on cholinesterase inhibitors, derivatives of pyridazine were tested for their ability to inhibit acetylcholinesterase (AChE). The results demonstrated that certain modifications to the structure enhanced inhibitory potency, indicating a potential therapeutic application for cognitive enhancement or neuroprotection .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 946266-18-8 | C25H25ClN3O3 | Antitumor, Cholinesterase Inhibition |
| Farnesiferol C | N/A | N/A | Antiangiogenic, Antitumor |
| O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) | N/A | N/A | Inducer of Oct3/4 expression |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound may enhance receptor binding affinity compared to unsubstituted pyridazines (e.g., I-6230) due to increased electron-withdrawing effects .
- Bioactivity: Pyridazinones with chlorophenyl groups (as in the target compound) are frequently associated with phosphodiesterase (PDE) inhibition, whereas isoxazole derivatives (e.g., I-6373) show divergent antioxidant effects .
Pyridazinone Derivatives with Piperazine Linkers
Key Observations :
- Linker Chemistry : The piperazine linker in this analog enhances solubility but reduces lipophilicity compared to the butanamido linker in the target compound.
Benzyloxy-Substituted Pyridazinones
Key Observations :
- Terminal Group : The sulfonamide group in 5a improves water solubility but may limit blood-brain barrier penetration compared to the ethyl benzoate group in the target compound.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis shares methodologies with analogs (e.g., nucleophilic substitution in DMF with K₂CO₃ , hydrazide formation ).
- Structure-Activity Relationship (SAR) :
- Chlorophenyl substitution enhances target selectivity over methyl or benzyloxy groups.
- Ethyl benzoate terminals balance lipophilicity and metabolic stability better than sulfonamides or isoxazoles.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate, and how are reaction conditions optimized to enhance efficiency?
- Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by amide coupling with the benzoate ester. Key steps include:
-
Pyridazinone formation : Cyclocondensation of hydrazine derivatives with diketones under reflux conditions .
-
Amide coupling : Use of coupling agents like EDCI/HOBt in aprotic solvents (DMF or THF) to link the butanamido and benzoate groups .
-
Esterification : DMAP-catalyzed reaction to introduce the ethyl ester moiety .
Optimization focuses on solvent polarity, temperature control (0°C for coupling, reflux for cyclization), and purification via column chromatography to achieve >95% purity .Table 1: Critical Reaction Parameters
Parameter Optimal Range Impact on Yield/Purity References Solvent DMF, THF Enhances solubility of intermediates Temperature 0°C (amide coupling), 80°C (cyclization) Minimizes side reactions Catalysts EDCI/HOBt, DMAP Improves coupling efficiency Purification Silica gel chromatography Removes unreacted starting materials
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer:
- ¹H/¹³C NMR : Identifies functional groups (e.g., pyridazinone protons at δ 6.5-8.5 ppm, ester carbonyl at δ 165-170 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁ClN₃O₄: 438.1215) .
- HPLC : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .
- X-ray crystallography : Resolves molecular geometry for unambiguous structural confirmation .
Q. What preliminary biological assays are recommended to evaluate the compound's pharmacological potential?
- Answer: Initial screening includes:
- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli to determine MIC values .
- Anticancer activity : MTT assays on MCF-7 or HeLa cells, with IC₅₀ compared to cisplatin .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .
Standardized protocols (CLSI/NIH guidelines) ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve low yield or impurity issues during scale-up synthesis?
- Answer: Challenges in scaling include heat management and mixing efficiency. Solutions involve:
- Flow chemistry : Continuous reactors improve temperature control and reduce byproducts .
- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance crystal purity .
- Process Analytical Technology (PAT) : FTIR probes monitor reaction progress in real-time .
Pilot batches (100 g) require rigorous QC (HPLC, NMR) before full-scale production .
Q. What strategies address contradictions in biological activity data across studies?
- Answer: Discrepancies may arise from assay conditions or compound stability. Mitigation includes:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
- Stability studies : HPLC analysis of compound integrity in assay buffers (pH 7.4, 37°C) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain differential activity .
Inter-laboratory collaborations improve data harmonization .
Q. How can computational methods predict the compound's mechanism of action?
- Answer: Advanced approaches include:
- Molecular docking : AutoDock Vina models binding to targets (e.g., kinases), validated by MD simulations (GROMACS) .
- QSAR models : Identify critical substituents (e.g., 4-chlorophenyl) influencing bioactivity .
- Free energy calculations : MM-PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
